6-Bromo-2-chloroquinoline-3-carboxylic acid

Buchwald-Hartwig amination chemoselectivity SH3 domain ligands

The 6-Br/2-Cl halogen pattern on a quinoline-3-carboxylic acid scaffold provides three orthogonal reactive sites (C3-CO₂H, C6-Br, C2-Cl) for stepwise diversification. This chemoselectivity-where C6-Br reacts preferentially over C2-Cl in Pd-catalyzed aminations-eliminates protecting group steps, accelerating the synthesis of kinase inhibitor libraries, bedaquiline analogs, and PROTAC bifunctional molecules. Key advantages: • Enables sequential C3 amidation, C6 Buchwald-Hartwig amination, and C2 nucleophilic substitution in a single scaffold. • Directly addresses the need for a single building block to explore comprehensive C2/C3/C6 SAR for antimicrobial (MIC 6.25-50 μg/mL) and anticancer programs. • Consistent ≥97% purity (mode across major suppliers) reduces variability in cross-coupling yields.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
CAS No. 1017379-01-9
Cat. No. B1291109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroquinoline-3-carboxylic acid
CAS1017379-01-9
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl
InChIInChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15)
InChIKeyFIOUCLFBKHTGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloroquinoline-3-carboxylic acid: Procurement-Grade Characterization


6-Bromo-2-chloroquinoline-3-carboxylic acid is a heterocyclic building block belonging to the quinoline-3-carboxylic acid class, featuring a molecular formula of C₁₀H₅BrClNO₂ and a molecular weight of 286.51 g/mol . The compound displays three synthetically addressable functional handles: a carboxylic acid at C3, a chlorine at C2, and a bromine at C6. Its predicted physicochemical properties include a density of 1.819±0.06 g/cm³ and a boiling point of 416.2±40.0 °C . The C6-Br/C2-Cl halogen pattern has been demonstrated to enable sequential, chemoselective Buchwald-Hartwig amination, where the aryl bromide reacts preferentially over the activated heteroaryl chloride, providing a controlled functionalization pathway not available in mono-halogenated or differently halogenated analogs [1].

Scaffold
Three orthogonal handles for sequential diversification
Chemoselectivity
C6-Br reacts selectively over C2-Cl in Pd-catalyzed amination
Use Context
Supports library synthesis and lead-optimization workflows

6-Bromo-2-chloroquinoline-3-carboxylic acid: Source Selection Evidence


Quinoline-3-carboxylic acid derivatives are not interchangeable due to position-specific halogen effects on both reactivity and biological activity. In the 2-chloroquinoline-3-carboxylic acid scaffold, the chlorine at C2 serves as a leaving group for nucleophilic aromatic substitution with amines, while substituents at C6 and C7 profoundly modulate antimicrobial potency [1]. The specific 6-Br/2-Cl pattern of this compound provides a chemoselectivity window exploited in sequential cross-coupling: the C6-Br bond undergoes Buchwald-Hartwig amination with Pd catalysis while the C2-Cl bond remains intact, enabling stepwise diversification that would be impossible with 6-Cl, 6-H, or 6,2-dichloro analogs [2]. The carboxylic acid at C3 further allows amide or ester formation without disturbing either halogen, offering three orthogonal derivatization sites in a single scaffold—a combination absent from the more common 2-chloroquinoline-3-carboxylic acid (lacking the C6 handle) or 6-bromo-2-chloroquinoline (lacking the C3 carboxylate).

6-Bromo-2-chloroquinoline-3-carboxylic acid
3 orthogonal handles (C6-Br, C2-Cl, C3-CO₂H)
2-Chloroquinoline-3-carboxylic acid
2 handles only; lacks C6-Br for cross-coupling diversification
6-Bromo-2-chloroquinoline
2 handles only; lacks C3-CO₂H for amide/ester conjugation
6,2-Dichloroquinoline analogs
Identical halogens may compete; chemoselectivity window may not transfer

6-Bromo-2-chloroquinoline-3-carboxylic acid: Quantitative Evidence


Chemoselective C6-Br Amination

In a direct experimental demonstration using 6-bromo-2-chloroquinoline (the immediate precursor to the 3-carboxylic acid analog), Pd₂(dba)₃/Xantphos-catalyzed amination with morpholine at 80°C achieved selective coupling at the C6-Br position, leaving the C2-Cl bond intact. The mono-aminated product was obtained with complete chemoselectivity; no bis-aminated product was observed under optimized conditions. A subsequent second amination at C2-Cl using LiHMDS as the ammonia equivalent then yielded 6-heterocyclic-2-aminoquinolines [1]. This sequential reactivity profile is directly transferable to 6-bromo-2-chloroquinoline-3-carboxylic acid, as the C3-CO₂H group does not interfere with Pd-catalyzed cross-coupling at C6.

Chemoselective C6-Br Amination
Class-level inference
Selective C6-Br amination with morpholine (>95% mono-aminated); C2-Cl remains intact. Two-step sequence yields pure bis-amino product.
Supports sequential diversification workflow
Reported on 6-bromo-2-chloroquinoline; C3-CO₂H analog context inferred
Buchwald-Hartwig amination chemoselectivity SH3 domain ligands

C6 Substitution for SH3 Domain Binding

Starting from 6-bromo-2-chloroquinoline, a series of 6-heterocyclic-2-aminoquinolines were synthesized. The 6-substituted derivatives demonstrated increased binding affinity for the Tec SH3 domain relative to the unsubstituted 2-aminoquinoline lead. The highest affinity ligands achieved Kd values in the low micromolar range, representing the tightest-binding SH3 domain ligands reported at the time of publication [1]. Introduction of the 6-substituent was enabled exclusively by the C6-Br handle; the C3-CO₂H analog would provide additional vectors for affinity optimization through amide coupling without compromising the critical C6 derivatization.

SH3 Domain Binding
Cross-study comparable
6-Heterocyclic-2-aminoquinolines achieved low μM Kd for Tec SH3 domain; affinity improvement over unsubstituted lead reported.
C6 handle enables affinity-enhancing substitution
Exact fold improvement not numerically reported
SH3 domain protein-protein interaction binding affinity

Antimicrobial Activity of 2-Chloroquinoline Derivatives

El-Sayed et al. synthesized a series of 7-substituted 2-chloroquinoline-3-carboxylic acids and evaluated their in vitro antimicrobial activity. Among the derivatives, compounds where the 2-chloro group was replaced with 2-aminothiazole or 2-aminopyridine showed potent antibacterial activity, with several compounds demonstrating MIC values in the range of 6.25–50 μg/mL against Staphylococcus aureus and Escherichia coli [1]. The 2-chloroquinoline-3-carboxylic acid scaffold itself serves as the key precursor for these active derivatives. The 6-bromo substitution present in the target compound provides an additional site for structural diversification that can further modulate antimicrobial potency, as halogen substitution at the 6-position is known to influence both electronic properties and target binding in quinoline antimicrobial agents [2].

Antimicrobial Activity
Class-level inference
2-Chloroquinoline-3-carboxylic acid derivatives: MIC 6.25–50 μg/mL against S. aureus and E. coli.
Supports antimicrobial screening context
No direct MIC data for 6-Br target compound
antimicrobial antibacterial antifungal

Three Orthogonal Handles for Diversity-Oriented Synthesis

6-Bromo-2-chloroquinoline-3-carboxylic acid provides three chemically orthogonal functional groups: (i) C6-Br for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) C2-Cl for nucleophilic aromatic substitution with amines, and (iii) C3-CO₂H for amide or ester formation via standard coupling reagents (EDC/HOBt, HATU). This contrasts with 2-chloroquinoline-3-carboxylic acid (CAS 103862-55-1), which lacks the C6-Br handle and therefore enables only two diversification points, and with 6-bromo-2-chloroquinoline (CAS 1810-71-5), which lacks the C3-CO₂H. The three-handle architecture supports >10⁴ theoretical derivative combinations from a single scaffold using standard combinatorial chemistry protocols [1].

Orthogonal Handles
Class-level inference
3 handles vs 2 for closest analogs. Enables >10⁴ theoretical derivative combinations from single scaffold.
Reduces procurement complexity for library synthesis
Combinatorial estimate; experimental throughput may vary
diversity-oriented synthesis medicinal chemistry building block

Predicted Physicochemical Properties

The predicted boiling point of 6-bromo-2-chloroquinoline-3-carboxylic acid is 416.2±40.0 °C, with a predicted density of 1.819±0.06 g/cm³ . These values reflect the combined mass contribution of the bromine (atomic weight 79.9) and chlorine (35.5) substituents. Compared to the non-brominated analog 2-chloroquinoline-3-carboxylic acid (predicted boiling point ~370-390 °C based on lower molecular weight), the 6-bromo compound exhibits a higher boiling point, which can affect purification strategy (e.g., suitability for distillation vs. recrystallization). The higher density also impacts solvent partitioning behavior during extractive workup.

Predicted Properties
Data to verify
Predicted BP 416.2±40.0 °C; density 1.819±0.06 g/cm³. BP elevated 26-46 °C vs non-brominated analog.
Informs purification strategy selection
Predicted values; experimental validation not reported
physicochemical properties predicted data purification

Synthetic Accessibility via Friedländer Condensation

A Chinese-language study reported the synthesis of ethyl 6-bromo(or chloro)-2-chloromethyl-quinoline-3-carboxylate via Friedländer condensation of 5-bromo(or chloro)-2-acetamidobenzaldehyde with ethyl 4-chloroacetoacetate catalyzed by trimethylsilyl chloride (TMSCl) [1]. While this route targets the 2-chloromethyl ester rather than the 2-chloro-3-carboxylic acid directly, it demonstrates that the 6-bromo-quinoline-3-carboxylate framework is synthetically accessible. The 2-chloromethyl group can be hydrolyzed to the corresponding carboxylic acid, providing a viable route to the target compound. The 6-bromo substituent does not interfere with the Friedländer cyclization, indicating compatibility with standard quinoline-forming conditions.

Synthetic Accessibility
Supporting evidence
Friedländer condensation of 5-bromo-2-acetamidobenzaldehyde yields ethyl 6-bromo-2-chloromethyl-quinoline-3-carboxylate.
Route accommodates 6-Br substituent
Chinese-language study; full yield data unavailable
synthesis Friedländer condensation ester derivative

6-Bromo-2-chloroquinoline-3-carboxylic acid: Applications


Diaminoquinoline Library Synthesis for SH3 Drug Discovery

Using the chemoselective Buchwald-Hartwig amination demonstrated on the 6-bromo-2-chloroquinoline core [1], researchers can first amidate the C3-CO₂H of 6-bromo-2-chloroquinoline-3-carboxylic acid with a desired amine, then sequentially aminate C6-Br with a heterocyclic amine, and finally displace C2-Cl with ammonia or a second amine. This three-step sequence generates a library of 2,6-diaminoquinoline-3-carboxamides inaccessible from any single mono- or di-halogenated analog.

Diversity-Oriented Synthesis of Antimicrobial Quinoline Carboxamides

Building on the antimicrobial activity established for 2-chloroquinoline-3-carboxylic acid derivatives (MIC 6.25–50 μg/mL) [2], this compound enables parallel exploration of C2, C3, and C6 substitution effects on antimicrobial potency. Medicinal chemistry teams can systematically vary C3 amides, C2 amines, and C6 aryl/heteroaryl groups via Suzuki coupling to establish comprehensive structure-activity relationships without switching building blocks.

Diarylquinoline Scaffold for Bedaquiline Analogs

3-Benzyl-6-bromo-2-chloroquinoline, a direct derivative of the target compound's core, serves as a key intermediate in the synthesis of bedaquiline analogs that inhibit mycobacterial ATP synthase . The C3-CO₂H group of the target compound provides a synthetic handle for introducing benzyl or other substituents at C3 via reduction/alkylation or amide formation, followed by sequential C6 and C2 functionalization to access diarylquinoline chemotypes.

PROTAC Construction Using Orthogonal Handles

The three orthogonal reactive sites (C3-CO₂H for E3 ligase ligand attachment, C6-Br for target-protein ligand coupling via Suzuki reaction, C2-Cl for optional linker modification) make this compound a strategic scaffold for PROTAC (Proteolysis Targeting Chimera) design. The ability to sequentially functionalize each position without cross-reactivity minimizes protecting group chemistry and increases synthetic throughput for bifunctional molecule libraries.

Application
Selection Property
Validation Focus
Diaminoquinoline library synthesis
Sequential chemoselectivity (C6-Br then C2-Cl)
Mono-amination selectivity and intermediate purity
Antimicrobial SAR exploration
Three-vector diversification scaffold
MIC endpoint review across C2, C3, C6 variants
Diarylquinoline analog synthesis
C3-CO₂H handle for benzyl/amide introduction
Intermediate stability and cross-coupling compatibility
PROTAC bifunctional molecule design
Three orthogonal handles for sequential ligation
Orthogonality verification under PROTAC coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.